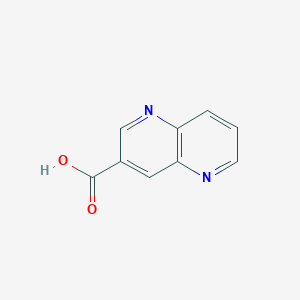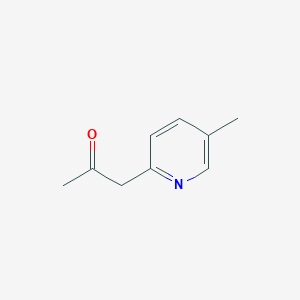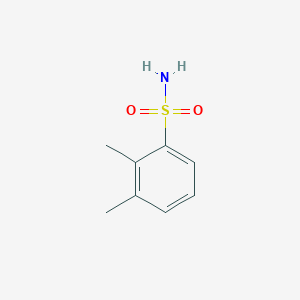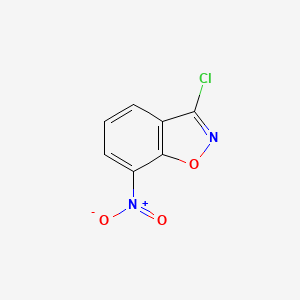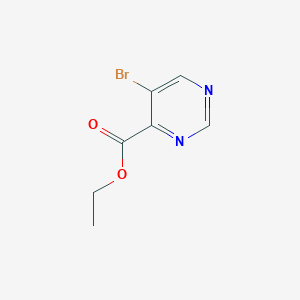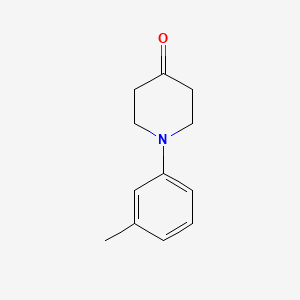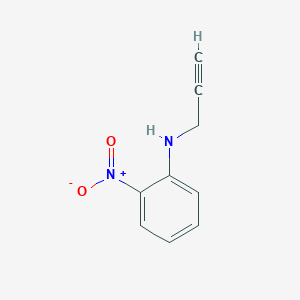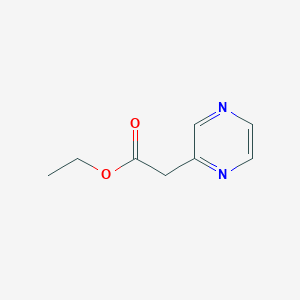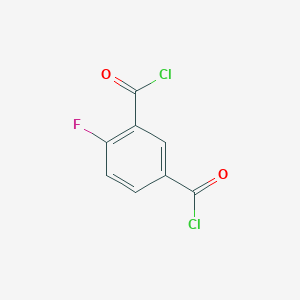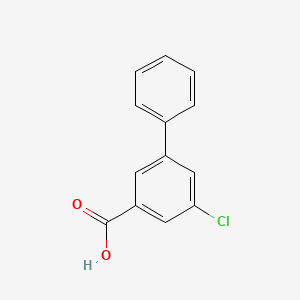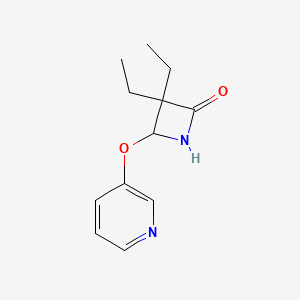
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and an azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-pyridinyloxyacetic acid with diethylamine under specific conditions to form the desired azetidinone ring. The reaction typically requires a catalyst, such as molecular iodine, and is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one: Unique due to its specific combination of pyridine and azetidinone rings.
3-Pyridinyl-2-azetidinone: Lacks the diethyl substitution, resulting in different chemical properties.
4-Pyridinyl-2-azetidinone: Similar structure but with variations in the position of the pyridine ring.
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both diethyl groups and the pyridine ring provides unique chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3,3-diethyl-4-pyridin-3-yloxyazetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)10(15)14-11(12)16-9-6-5-7-13-8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
DXHRZUNKMISPPU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(NC1=O)OC2=CN=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


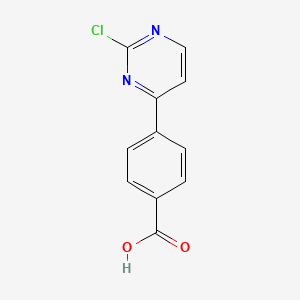
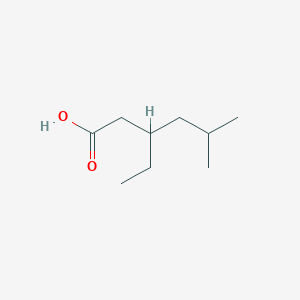
![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B1370024.png)
